

off-target effects of CZC-25146 hydrochloride

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Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147

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An In-Depth Technical Guide to the Off-Target Effects of CZC-25146 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in research for neurodegenerative diseases such as Parkinson's.[1] While demonstrating high affinity for its primary target, comprehensive profiling has revealed interactions with a small number of other kinases. Understanding these off-target effects is crucial for the precise interpretation of experimental results and for the continued development of safe and effective therapeutics. This guide provides a detailed overview of the known off-target profile of CZC-25146 hydrochloride, the experimental methodologies used for its determination, and the signaling pathways associated with the identified off-target kinases.

On-Target and Off-Target Profile of CZC-25146

CZC-25146 was identified as a highly potent inhibitor of both wild-type LRRK2 and the G2019S mutant, with IC50 values in the low nanomolar range.[2] Its selectivity was assessed using a competitive chemoproteomics approach, which revealed a very clean profile with high-potency inhibition of only five other kinases.[2][3]

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of CZC-25146.



Target	Target Type	Assay Type	IC50 (nM)	Potency Description	Reference
LRRK2 (wild- type)	On-Target	TR-FRET	4.76	High	[2]
LRRK2 (G2019S mutant)	On-Target	TR-FRET	6.87	High	[2]
PLK4	Off-Target	Chemoproteo mics	Not Reported	High Potency	[2][3]
GAK	Off-Target	Chemoproteo mics	Not Reported	High Potency	[2][3]
TNK1	Off-Target	Chemoproteo mics	Not Reported	High Potency	[2][3]
CAMKK2	Off-Target	Chemoproteo mics	Not Reported	High Potency	[2][3]
PIP4K2C	Off-Target	Chemoproteo mics	Not Reported	High Potency	[2][3]

Note: TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer. The off-target inhibition was determined to be of "high potency" in the primary literature, but specific IC50 values were not provided.[2][3]

Experimental Protocols

The determination of the target selectivity of CZC-25146 was primarily achieved through a quantitative chemoproteomics strategy using a "Kinobeads" affinity matrix.[2]

Chemoproteomics-Based Kinase Selectivity Profiling (Kinobeads)

This methodology allows for the assessment of a compound's binding to a large number of endogenous kinases in a cellular lysate, thus providing a more physiologically relevant profile than assays using recombinant enzymes.[4][5]



Objective: To determine the kinase selectivity profile of CZC-25146 in a competitive binding format.

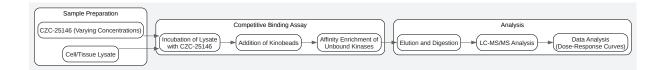
Methodology:

- Lysate Preparation:
 - Human cell lines (e.g., HeLa, Jurkat, Ramos) and mouse brain tissue are lysed to produce extracts containing a wide range of endogenous kinases.
- Competitive Binding:
 - Aliquots of the cell lysate are incubated with varying concentrations of free CZC-25146
 hydrochloride (or vehicle control) to allow the compound to bind to its target kinases.[6]
- Affinity Enrichment:
 - The pre-incubated lysates are then exposed to "Kinobeads," which are sepharose beads with immobilized, non-selective, ATP-competitive kinase inhibitors.[6][7][8]
 - Kinases in the lysate that have not been bound by CZC-25146 will bind to the Kinobeads.
- Elution and Digestion:
 - The Kinobeads are washed to remove non-specifically bound proteins.
 - The captured kinases are then eluted from the beads.
 - The eluted proteins are digested, typically with trypsin, to generate peptides.
- Quantitative Mass Spectrometry:
 - The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
 - The relative abundance of each kinase is quantified across the different concentrations of CZC-25146.



Data Analysis:

- A dose-dependent decrease in the amount of a particular kinase captured by the Kinobeads indicates that CZC-25146 is binding to that kinase and preventing its interaction with the affinity matrix.[6]
- Concentration-response curves are generated to determine the potency of interaction (often expressed as an IC50 value).[2]



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Experimental workflow for Kinobeads-based selectivity profiling.

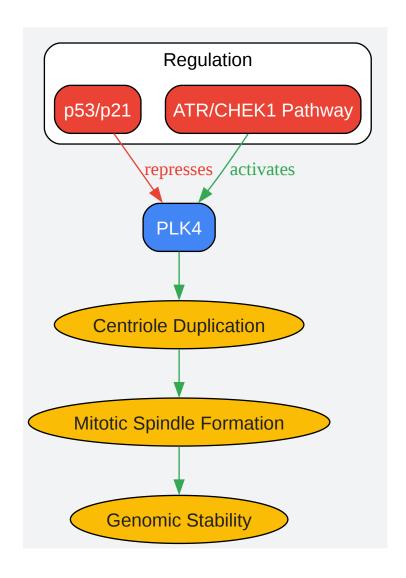
Signaling Pathways of Off-Target Kinases

The following sections detail the primary signaling pathways and functions of the identified off-target kinases of CZC-25146. Inhibition of these kinases may lead to unintended biological consequences.

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability.[9] Its activity is tightly regulated throughout the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, which is a hallmark of many cancers.[9]





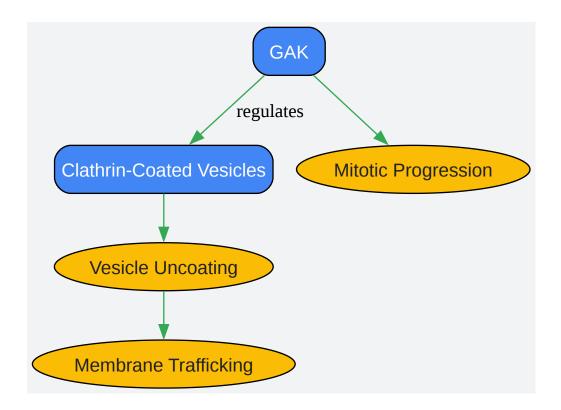
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Simplified signaling overview for PLK4.

Cyclin G-associated kinase (GAK)

GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking.[10] It plays a crucial role in the uncoating of clathrin-coated vesicles at the plasma membrane and the trans-Golgi network.[10] Additionally, GAK has been implicated in the regulation of mitotic progression and centrosome integrity.[10]





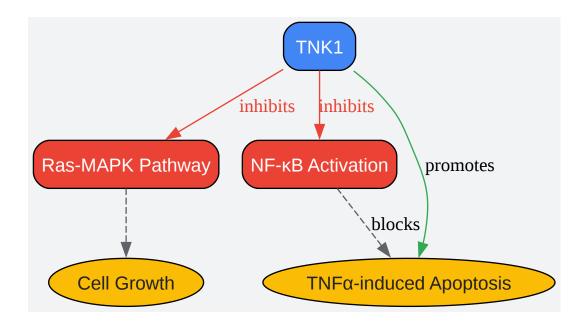
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Key functions of GAK in cellular processes.

Tyrosine-protein kinase TNK1

TNK1 is a non-receptor tyrosine kinase that has been shown to negatively regulate cell growth and may act as a tumor suppressor.[1] It can inhibit the Ras-MAPK signaling pathway and has been implicated in TNFα-induced apoptosis by blocking NF-κB activation.[1][3]





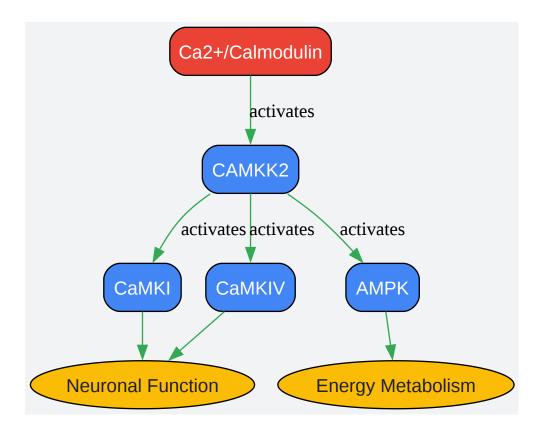
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Inhibitory roles of TNK1 in signaling pathways.

Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2)

CAMKK2 is a key signaling hub that decodes intracellular calcium signals.[11] Upon activation by calcium/calmodulin, CAMKK2 phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby regulating processes such as energy metabolism, neuronal function, and cell migration.[11][12]



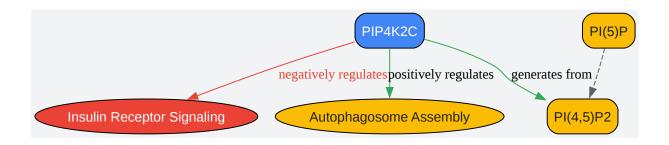


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CAMKK2 as a central regulator of calcium signaling.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C)

PIP4K2C is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). While its enzymatic activity is low, it has been implicated in the negative regulation of insulin signaling and the positive regulation of autophagosome assembly.





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Overview of PIP4K2C function in lipid signaling.

Conclusion

CZC-25146 hydrochloride is a highly selective LRRK2 inhibitor. However, like most kinase inhibitors, it is not absolutely specific and exhibits high-potency interactions with a small set of off-target kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C. The inhibition of these kinases could potentially lead to biological effects unrelated to LRRK2 inhibition. Therefore, researchers utilizing CZC-25146 as a chemical probe should be cognizant of these off-target activities and consider appropriate control experiments to ensure the accurate attribution of observed phenotypes to the inhibition of LRRK2. For drug development professionals, this off-target profile provides valuable information for lead optimization and the anticipation of potential safety liabilities. The chemoproteomics approach detailed herein represents a powerful methodology for the comprehensive characterization of kinase inhibitor selectivity.

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